molecular formula C11H16N2Na2O2S B1682322 Thiopental sodium CAS No. 71-73-8

Thiopental sodium

Cat. No. B1682322
CAS RN: 71-73-8
M. Wt: 264.32 g/mol
InChI Key: KUMIBWQWMZVQQF-UHFFFAOYSA-L
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Description

Thiopental Sodium, also known as Sodium Pentothal, is a barbiturate used to induce general anesthesia, treat convulsions, and reduce intracranial pressure . It is an ultra-short-acting barbiturate and has been used commonly in the induction phase of general anesthesia .


Synthesis Analysis

Thiopental Sodium (Tho) is an intravenous anesthetic. A rapid RP-HPLC method of Tho analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensive has been developed . The method manifested a satisfied linearity regression R^2 (0.9997) with a good repeatability precision range (0.16–0.47%) with LOD and LOQ; 14.4 μg/mL and 43.6 μg/mL respectively .


Molecular Structure Analysis

Thiopental Sodium has the IUPAC name 4,6 (1H,5H)-Pyrimidinedione, 5-ethyldihydro-5- (1methylbutyl)-2-thioxo-, monosodium salt, (±)-; Sodium (±)-5-ethyl-5- (1-methylbutyl)-2-thiobarbiturate . It has the chemical molecular formula C11H17N2O2SNa in molar mass “264.32 g/mole” .


Chemical Reactions Analysis

Thiopental Sodium is an intravenous anesthetic. A rapid RP-HPLC method of Tho analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensive has been developed . The method manifested a satisfied linearity regression R^2 (0.9997) with a good repeatability precision range (0.16–0.47%) with LOD and LOQ; 14.4 μg/mL and 43.6 μg/mL respectively .


Physical And Chemical Properties Analysis

Thiopental Sodium has the chemical molecular formula C11H17N2O2SNa in molar mass “264.32 g/mole” .

Scientific Research Applications

1. Neuroprotection and Brain Function

  • Neuroprotective Effects in Hypoxia: Thiopental has been shown to protect against cerebral ischemic damage by attenuating neuronal depolarization, cellular sodium and calcium concentration changes, and decreasing cellular potassium and ATP concentrations during hypoxia. This neuroprotective effect also includes reduced histological, protein synthetic, and electrophysiological damage to CA1 pyramidal cells after hypoxia with thiopental (Wang et al., 1999).

2. Interaction with Laboratory Analyzers

  • Interaction with Laboratory Devices: Thiopental may cause falsely elevated serum sodium levels, as observed in intensive care unit settings. This technical interference with laboratory devices has important clinical implications, especially when treating conditions like refractory status epilepticus or intractable intracranial hypertension (Feyen et al., 2013).

3. Impact on Cardiovascular Function

  • Effects on Pulmonary Artery Contractions: Thiopental can potentiate contractions in isolated rabbit pulmonary arteries induced by alpha receptor agonists, specifically enhancing the responsiveness of postsynaptic alpha receptors to norepinephrine. This effect is distinct from other barbiturates like amobarbital sodium and pentobarbital sodium, which attenuate these contractions (Fukuda et al., 1984).

4. Pharmacokinetics and Pharmacodynamics

  • Detailed Study of Drug Action: Thiopental is an ultra-short-acting barbiturate used as a reference in pharmacokinetic and pharmacodynamic models for studying rapid and short-acting effect drugs. Its distribution, onset, and duration of drug effect are extensively studied, providing insights into how patient characteristics and diseases influence effective doses and concentrations (Russo & Bressolle, 1998).

5. Use in Lethal Injection

  • Application in Lethal Injection: While primarily a medical drug, thiopental's pharmacokinetics and pharmacodynamics have been studied in the context of lethal injection, particularly its role in rendering an individual unconscious before the administration of further medications. This research contributes to understanding the precise effects and durations of thiopental under such circumstances (Dershwitz & Henthorn, 2008).

6. Cellular and Molecular Mechanisms

  • Influence on Cellular Responses: Thiopental impacts cellular responses in various ways. For instance, it preserves the response to glutamate but not acetylcholine in rat primary cultured neurons exposed to hypoxia. This selective preservation can be key in understanding its neuroprotective mechanisms and effects on neurotransmitter responses under hypoxic conditions (Morita et al., 2016).

7. Immunological Effects

  • Inhibition of Nuclear Factor κB Activation: Thiopental inhibits the activation of the nuclear transcription factor κB, a mechanism that could explain some of its immunosuppressing effects. This discovery is significant for patients receiving long-term thiopental administration, especially in contexts like severe head injury treatment, where the risk of nosocomial infections is a concern (Loop et al., 2002).

Safety And Hazards

Thiopental Sodium is toxic if swallowed. It is recommended to wash thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, get emergency medical help immediately .

Future Directions

Thiopental Sodium was a core medicine in the World Health Organization’s List of Essential Medicines, but was supplanted by propofol . Despite this, thiopental is listed as an acceptable alternative to propofol, depending on local availability and cost of these agents .

properties

IUPAC Name

sodium;5-ethyl-4,6-dioxo-5-pentan-2-yl-1H-pyrimidine-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLILQARPMWUHA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021744
Record name Thiopental sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiopental Sodium

CAS RN

71-73-8
Record name Thiopental sodium [USP:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiopental sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiopental sodium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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